molecular formula C19H17ClO8 B108386 Chloroatranorin CAS No. 479-16-3

Chloroatranorin

Cat. No.: B108386
CAS No.: 479-16-3
M. Wt: 408.8 g/mol
InChI Key: ABZLZZCDSLOCNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloroatranorin is a naturally occurring compound found in various lichen species. It is a chlorinated derivative of atranorin, a well-known lichen metabolite. This compound is classified as a depside, a type of phenolic compound, and is known for its diverse biological activities, including antimicrobial, antioxidant, and cytotoxic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloroatranorin can be synthesized through the chlorination of atranorin. The process involves the introduction of chlorine atoms into the atranorin molecule under controlled conditions. The reaction typically requires a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, and is carried out in an inert solvent like dichloromethane or chloroform. The reaction is usually performed at low temperatures to prevent decomposition of the product .

Industrial Production Methods: Industrial production of this compound involves the extraction of lichens containing atranorin, followed by chlorination. The extraction process typically uses solvents like acetone or ethanol to obtain crude extracts, which are then purified using chromatographic techniques. The purified atranorin is subsequently chlorinated to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Chloroatranorin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

(3-hydroxy-4-methoxycarbonyl-2,5-dimethylphenyl) 5-chloro-3-formyl-2,4-dihydroxy-6-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClO8/c1-7-5-11(8(2)15(22)12(7)18(25)27-4)28-19(26)13-9(3)14(20)17(24)10(6-21)16(13)23/h5-6,22-24H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZLZZCDSLOCNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)OC)O)C)OC(=O)C2=C(C(=C(C(=C2O)C=O)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197318
Record name Benzoic acid, 3-chloro-5-formyl-4,6-dihydroxy-2-methyl-, 3-hydroxy-4-(methoxycarbonyl)-2,5-dimethylphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479-16-3
Record name Chloratranorin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3-chloro-5-formyl-4,6-dihydroxy-2-methyl-, 3-hydroxy-4-(methoxycarbonyl)-2,5-dimethylphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHLOROATRANORIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/433PEB1G7C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloroatranorin
Reactant of Route 2
Chloroatranorin
Reactant of Route 3
Chloroatranorin
Reactant of Route 4
Reactant of Route 4
Chloroatranorin
Reactant of Route 5
Chloroatranorin
Reactant of Route 6
Chloroatranorin
Customer
Q & A

Q1: What types of biological activities have been reported for chloroatranorin?

A1: this compound has demonstrated antimicrobial activity against a range of microorganisms, including Gram-positive bacteria, yeasts, and filamentous fungi [, , , , ]. Notably, its activity against Candida species was particularly potent, even surpassing the commonly used antifungal drug fluconazole []. This compound also exhibits antioxidant activity, effectively scavenging DPPH radicals [, , , ].

Q2: What is the chemical structure of this compound?

A2: this compound is a depside, a class of lichen compounds formed by the esterification of two phenolic acids. Structurally, it is closely related to atranorin, differing only by the presence of a chlorine atom.

Q3: Can you provide the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C19H15ClO8, and its molecular weight is 406.77 g/mol.

Q4: What spectroscopic data is available for characterizing this compound?

A4: While specific spectroscopic data for this compound might not be comprehensively detailed in the provided research, it's important to note that techniques like infrared (IR), ultraviolet (UV), and nuclear magnetic resonance (NMR) spectroscopy are routinely employed for characterizing lichen compounds, including depsides like this compound [, ]. These techniques provide valuable information regarding functional groups, electronic transitions, and structural arrangements within the molecule.

Q5: Does this compound exhibit any catalytic properties?

A5: Current research primarily focuses on this compound's biological activities. Information regarding its catalytic properties and potential applications in chemical reactions is limited and requires further investigation.

Q6: What is the ecological role of this compound in lichens?

A6: While the exact ecological function of this compound is not fully elucidated, its presence in the outer cortex of lichen thalli suggests a potential role in photoprotection, shielding the photosynthetic partner from excessive UV radiation [, ].

Q7: How does light influence the accumulation of this compound in lichens?

A7: Research on Evernia prunastri indicates that light plays a crucial role in regulating this compound accumulation. Red light pulses were found to enhance the initial accumulation of this compound, while subsequent exposure to far-red light diminished its levels []. This suggests a complex interplay between light wavelengths and the biosynthesis of this compound.

Q8: Are there any concerns regarding the environmental impact and degradation of this compound?

A8: Information regarding the ecotoxicological effects and degradation pathways of this compound is currently limited. Considering its biological activity and potential release into the environment through lichen decomposition or leaching, further research on its fate and potential effects on ecosystems is warranted.

Q9: Can this compound be synthesized chemically?

A10: While this compound itself might not have a widely reported synthetic route, the synthesis of related para-β-orcinol depsides, including this compound, has been achieved []. These synthetic approaches provide valuable insights into the structural features crucial for biological activity and can pave the way for developing this compound derivatives with enhanced properties.

Q10: Is there any research on the pharmacokinetics and pharmacodynamics of this compound?

A10: Current research primarily focuses on the in vitro activities of this compound. Information regarding its absorption, distribution, metabolism, and excretion (ADME) in living organisms is limited and requires further investigation to evaluate its potential for therapeutic applications.

Q11: Are there any known toxicological concerns associated with this compound?

A13: this compound is known to be a contact allergen, particularly in individuals sensitive to oakmoss absolute, a fragrance ingredient derived from lichens like Evernia prunastri [, ]. Studies have shown that this compound can elicit allergic reactions at very low concentrations, even surpassing its closely related counterpart, atranol []. This highlights the importance of considering its allergenic potential, especially in cosmetic and fragrance applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.